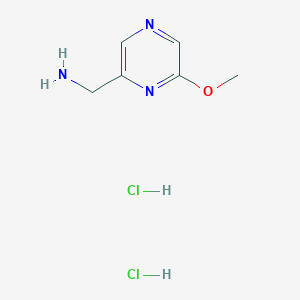

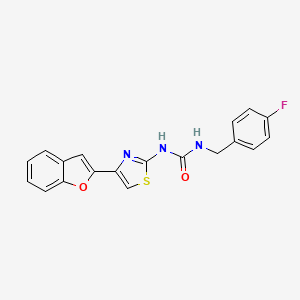

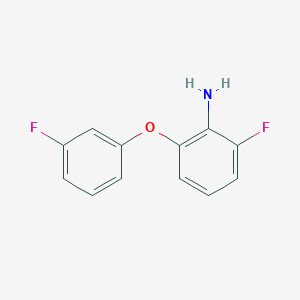

![molecular formula C21H17N3O2S B2382347 N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide CAS No. 898449-84-8](/img/structure/B2382347.png)

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide, also known as MNA-715, is a novel compound that has attracted significant interest in the scientific community due to its potential therapeutic applications. MNA-715 belongs to the family of oxadiazole derivatives and has been synthesized using a multi-step process.

Aplicaciones Científicas De Investigación

Alkylated Naphthalenes (ANs) Synthesis

The compound can serve as a precursor for the synthesis of renewable alkylated naphthalenes (ANs). Researchers have developed a novel route using benzaldehyde and angelica lactone, both derived from lignocellulose, to produce ANs . These ANs find applications in materials science, as they can be used in the production of bio-based polymers, coatings, and lubricants.

Ligands in Cu-Catalyzed Coupling Reactions

A class of N-(naphthalen-1-yl)-N’-alkyl oxalamides has been identified as powerful ligands in copper-catalyzed coupling reactions. These ligands facilitate the coupling of (hetero)aryl iodides and bromides with primary amines or ammonia. The versatility of these ligands allows for a wide range of coupling partners to work effectively under these conditions . Such reactions are essential in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Agrochemical Applications

Considering the diverse functional groups, this compound might find applications in agrochemicals. Researchers could explore its herbicidal, fungicidal, or insecticidal properties. Structural modifications could enhance its selectivity and efficacy against specific pests or diseases.

Wang, R., Li, G., Xu, J., Wang, A., Cong, Y., Wang, X., Zhang, T., & Li, N. (2021). Synthesis of renewable alkylated naphthalenes with benzaldehyde and angelica lactone. Green Chemistry, 23(15), 5489–5495. Link Organic Chemistry Portal. (2021). Discovery of N-(Naphthalen-1-yl)-N’-alkyl Oxalamide Ligands Enables Cu-Catalyzed Coupling Reactions. Link

Propiedades

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-27-17-11-9-15(10-12-17)20-23-24-21(26-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAVIXNMLGVLJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

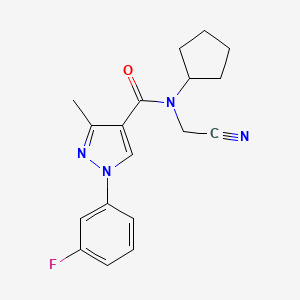

![N-(1-Cyanoethyl)-N-methyl-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2382264.png)

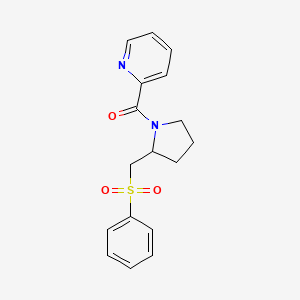

![3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2382273.png)

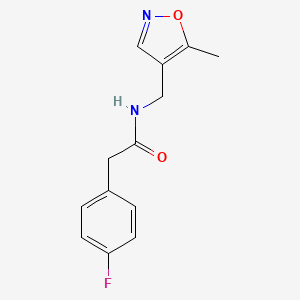

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2382279.png)

![4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2382280.png)

![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)